Cas no 96-22-0 (3-Pentanone)

3-Pentanone structure
3-Pentanone structure
Nome do Produto:3-Pentanone
N.o CAS:96-22-0
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00009320
CID:34843
PubChem ID:7288

3-Pentanone Propriedades químicas e físicas

Nomes e Identificadores

    • 3-Pentanone
    • Diethyl ketone
    • (C2H5)2CO
    • 1,3-Dimethylacetone
    • 3-Oxopentane
    • 3-Pentanon
    • DEK
    • Diathylketon
    • Diethylcetone
    • diethylcetone(french)
    • 3-Pentanoneneat
    • 2-Butanol,4,4-dimethoxy-2-methyl
    • 3-hydroxy-3-methylbutana
    • 3-hydroxy-isovaleraldehyd dimethyl acetale
    • 3-hydroxy-isovaleraldehyde dimethyl acetal
    • 3-PENTANOL
    • 4,4-Dimethoxy-2-methyl-2-butanol
    • DIETHYL KETONE (3-PENTANONE)
    • DIETHYL KETONE FOR SYNTHESIS
    • dimethyl acetal of 3-hydroxyisovaleric aldehyde
    • dimethylacetone
    • ethyl ketone
    • PENTANONE (3-) (AKA DEK)
    • Propione
    • Metacetone
    • Methacetone
    • NSC 8653
    • ZED 2EK
    • 3-Pentanone,98%
    • MDL: MFCD00009320
    • Inchi: 1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3
    • Chave InChI: FDPIMTJIUBPUKL-UHFFFAOYSA-N
    • SMILES: O=C(CC)CC
    • BRN: 635749

Propriedades Computadas

  • Massa Exacta: 86.07320
  • Massa monoisotópica: 86.073
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 6
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 41.9
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 17.1A^2
  • XLogP3: 0.9
  • Peso Molecular: 86.13
  • Carga de Superfície: 0
  • Contagem de Tautomeros: 2

Propriedades Experimentais

  • Cor/Forma: Colorless liquid with acetone smell. [1]
  • Densidade: 0.813 g/mL at 25 °C(lit.)
  • Ponto de Fusão: −42 °C (lit.)
  • Ponto de ebulição: 102°C(lit.)
  • Ponto de Flash: Fahrenheit: 44.6 ° f
    Celsius: 7 ° c
  • Índice de Refracção: n20/D 1.392(lit.)
  • PH: 6.2 (50g/l, H2O, 20℃)
  • Solubilidade: water: slightly soluble
  • Coeficiente de partição da água: 50 g/L (20 ºC)
  • Estabilidade/Prazo de validade: Stable. Highly flammable. Readily forms explosive mixtures with air. Incompatible with strong bases, reducing agents, strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 1.37550
  • Índice de Refracção: Index of refraction: 1.3905 at 25 °C/D
  • Odor: Acetone odor
  • Solubilidade: It is slightly soluble in water, miscible in ethanol, diethyl ether, and soluble in acetone. [15]
  • Pressão de vapor: 20 mmHg ( 28 °C)
    28.1 mmHg ( 20 °C)
  • Polaridade Relativa: 0.265
  • Merck: 3121
  • FEMA: 2691

3-Pentanone Informações de segurança

  • Símbolo: GHS02 GHS07
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H225,H335,H336
  • Declaração de Advertência: P210,P261
  • Número de transporte de matérias perigosas:UN 1156 3/PG 2
  • WGK Alemanha:1
  • Código da categoria de perigo: 11-37-66-67
  • Instrução de Segurança: S9-S16-S25-S33
  • RTECS:SA8050000
  • Identificação dos materiais perigosos: F Xi
  • Classe de Perigo:3
  • PackingGroup:II
  • Limite explosivo:1.6-7.7%(V)
  • Frases de Risco:R11; R37; R66; R67
  • TSCA:Yes
  • Termo de segurança:3
  • Toxicidade:LD50 orally in rats: 2.1 g/kg, Smyth et al., Arch. Ind. Hyg. Occup. Med. 10, 61 (1954)
  • Grupo de Embalagem:II
  • Condição de armazenamento:room temp

3-Pentanone Dados aduaneiros

  • CÓDIGO SH:2914190090
  • Dados aduaneiros:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

3-Pentanone Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P273600-50g
3-Pentanone
96-22-0
50g
$80.00 2023-05-17
Enamine
EN300-20108-10.0g
pentan-3-one
96-22-0 95%
10.0g
$32.0 2023-07-09
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0720559435-100ml
3-Pentanone
96-22-0 98%
100ml
¥ 89.1 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0061-25ML
3-Pentanone
96-22-0 >98.0%(GC)
25ml
¥190.00 2024-04-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815624-1L
3-Pentanone
96-22-0 for HPLC,≥98%(GC)
1L
¥1,099.00 2022-10-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15297-500ml
3-Pentanone, 99%
96-22-0 99%
500ml
¥699.00 2023-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P815624-2.5L
3-Pentanone
96-22-0 for HPLC,≥98%(GC)
2.5L
¥2,026.00 2022-10-10
Life Chemicals
F0001-2290-1g
3-Pentanone
96-22-0 95%+
1g
$21.0 2023-11-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
345121-1L
3-Pentanone
96-22-0 ≥99%
1L
¥1028.1 2022-02-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P103792-25ml
3-Pentanone
96-22-0 98%
25ml
¥31.90 2023-09-01

3-Pentanone Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Cerium sulfate (Ce2(SO4)3) ,  Barium bromate Solvents: Acetonitrile ,  Water ;  3.3 h, reflux
Referência
Cerium(III) bromate as a new reagent in oxidation of organic compounds
Shaabani, Ahmad; Lee, Donald G., Synthetic Communications, 2003, 33(11), 1845-1854

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: 2135863-90-8 Solvents: Water ;  5 min, 80 °C
Referência
Mononuclear ruthenium and osmium complexes with a bicyclic guanidinate ligand: synthesis and catalytic behavior in olefin isomerization processes
Gamez-Rivera, Sebastian A.; Francos, Javier; Borge, Javier; Cadierno, Victorio, European Journal of Inorganic Chemistry, 2017, 2017(35), 4138-4146

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: [N′-(4-Bromophenyl)-N,N′′-bis(1-methylethyl)guanidinato-κN,κN′′]chloro[(1,2,3,4,… Solvents: Tetrahydrofuran ;  20 min, 80 °C
Referência
Ruthenium(II) Arene Complexes with Asymmetrical Guanidinate Ligands: Synthesis, Characterization, and Application in the Base-Free Catalytic Isomerization of Allylic Alcohols
Garcia-Alvarez, Rocio; Suarez, Francisco J.; Diez, Josefina; Crochet, Pascale; Cadierno, Victorio; et al, Organometallics, 2012, 31(23), 8301-8311

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform-d ;  8 h, rt
Referência
Controlling Surface Ligand Density and Core Size of Alkanethiolate-Capped Pd Nanoparticles and Their Effects on Catalysis
Gavia, Diego J.; Shon, Young-Seok, Langmuir, 2012, 28(40), 14502-14508

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Water ;  pH 6.5, 25 °C
Referência
NADPH-dependent enone reductase from Kluyveromyces lactis and use in enzymic synthesis of saturated ketones from α,β-unsaturated ketones
, Japan, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Tetrahydrofuran
Referência
1,5-dihydro-3H-2,4-benzodioxepine as a novel carbonyl protecting group
Machinaga, Nobuo; Kibayashi, Chihiro, Tetrahedron Letters, 1989, 30(31), 4165-8

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Silica ,  Periodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  6 h, rt
Referência
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; Shirini, Farhad; Chehardoli, Gholamabbas; Kolvari, Eskandar, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

Synthetic Routes 8

Condições de reacção
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Catalysts: Bismuthonium, triphenyl(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Toluene-d8 ;  3 h, rt
Referência
Selective oxidation of alcohols with bismuthonium salts under mild conditions
, Japan, , ,

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Cesium carbonate ,  Di-μ-chlorodichlorobis[(1,2,3,6,7,8-η)-2,7-dimethyl-2,6-octadiene-1,8-diyl]dirut… Solvents: Water ;  15 min, 75 °C
Referência
Bis(allyl)-Ruthenium(IV) Complexes as Highly Efficient Catalysts for the Redox Isomerization of Allylic Alcohols into Carbonyl Compounds in Organic and Aqueous Media: Scope, Limitations, and Theoretical Analysis of the Mechanism
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose; Varela-Alvarez, Adrian; Sordo, Jose A., Journal of the American Chemical Society, 2006, 128(4), 1360-1370

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: 2306758-01-8 Solvents: Acetonitrile-d3 ;  8 h, rt
Referência
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; To, Wai-Pong; Liu, Yungen; Lu, Wei; Che, Chi-Ming, Chemical Science, 2019, 10(18), 4883-4889

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: Bis[(1,2,3,4,5-η)-3-[[bis(1-methylethyl)amino][(diphenylphosphino-κP)imino]methy… Solvents: Tetrahydrofuran ;  20 min, 80 °C
Referência
Tethered η5-Oxocyclohexadienyl Piano-Stool Ruthenium(II) Complexes: A New Class of Catalysts?
Kechaou-Perrot, Manel; Vendier, Laure; Bastin, Stephanie; Sotiropoulos, Jean-Marc; Miqueu, Karinne; et al, Organometallics, 2014, 33(22), 6294-6297

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Ruthenium(1+), (η6-benzene)dichloro(1-methyl-3,5-diaza-1-azonia-7-phosphatricycl… Solvents: Tetrahydrofuran ;  45 min, 75 °C
Referência
Catalytic isomerization of allylic alcohols promoted by complexes [RuCl2(η6-arene)(PTA-Me)] under homogeneous conditions and supported on Montmorillonite K-10
Menendez-Rodriguez, Lucia; Crochet, Pascale; Cadierno, Victorio, Journal of Molecular Catalysis A: Chemical, 2013, 366, 390-399

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Osmium(1+), bis(acetonitrile)[(1,2,3,4,5-η)-1-[2-(methylamino-κN)ethyl]-2,4-cycl… Solvents: THF-d8 ;  92 min, 60 °C
Referência
Redox Isomerization of Allylic Alcohols Catalyzed by Osmium and Ruthenium Complexes Containing a Cyclopentadienyl Ligand with a Pendant Amine or Phosphoramidite Group: X-ray Structure of an η3-1-Hydroxyallyl-Metal-Hydride Intermediate
Batuecas, Maria; Esteruelas, Miguel A.; Garcia-Yebra, Cristina; Onate, Enrique, Organometallics, 2010, 29(9), 2166-2175

Synthetic Routes 14

Condições de reacção
1.1 Catalysts: Cesium carbonate ,  Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  15 min, 75 °C
Referência
Dichloro(dodeca-2,6,10-triene-1,12-diyl)ruthenium(IV): a highly efficient catalyst for the isomerization of allylic alcohols into carbonyl compounds in organic and aqueous media
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose, Chemical Communications (Cambridge, 2004, (2), 232-233

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Lithium bromide ,  Hydrogen peroxide ,  Cerium nitrate, Ce(NO3)3, hexahydrate Solvents: Acetonitrile ,  Water ;  65 - 70 °C; cooled
Referência
Oxidation of alkanols with a CeIII-LiBr-H2O2 system
Nikishin, G. I.; Sokova, L. L.; Kapustina, N. I., Russian Chemical Bulletin, 2009, 58(11), 2402-2403

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium methoxide Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][1-[[(1,1-dimethylethyl)thio]methyl]-2-(di… Solvents: Isopropanol ;  45 h, rt
Referência
Catalytic redox isomerization of allylic alcohols with rhodium and iridium complexes with ferrocene phosphine-thioether ligands
Titova, Ekaterina M.; Rahaman, S. M. Wahidur; Shubina, Elena S.; Poli, Rinaldo; Belkova, Natalia V.; et al, Journal of Molecular Catalysis A: Chemical, 2017, 426, 376-380

Synthetic Routes 17

Condições de reacção
1.1 Catalysts: Cesium carbonate ,  Ruthenium, dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][(phosphin… Solvents: Heptane ,  Water ;  rt; 30 min, 75 °C
Referência
Water-soluble ruthenium(II) catalysts [RuCl2(η6-arene){P(CH2OH)3}] for isomerization of allylic alcohols and alkyne hydration
Cadierno, Victorio; Crochet, Pascale; Garcia-Garrido, Sergio E.; Gimeno, Jose, Dalton Transactions, 2004, (21), 3635-3641

Synthetic Routes 18

Condições de reacção
1.1 Catalysts: Ruthenium hydroxide (alumina-supported) Solvents: Toluene ;  3 h, 1 atm, 90 °C
Referência
Ruthenium hydroxide
Bhattarai, Deepak; Lee, Ju-hyeon; Keum, Gyochang, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-6

3-Pentanone Raw materials

3-Pentanone Preparation Products

3-Pentanone Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:96-22-0)3-Pentanone
Número da Ordem:sfd11828
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:36
Preço ($):discuss personally
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:96-22-0)
Número da Ordem:SFD264
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 11 December 2024 17:01
Preço ($):
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:96-22-0)
Número da Ordem:SDF260
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Wednesday, 27 November 2024 14:57
Preço ($):

3-Pentanone Literatura Relacionada

Fornecedores recomendados
atkchemica
(CAS:96-22-0)3-Pentanone
CL18787
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-22-0)3-Pentanone
25823329
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito